2,3,3-Trimethyl-5-(trifluoromethanesulfonyl)-3H-indole
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Overview
Description
2,3,3-Trimethyl-5-(trifluoromethanesulfonyl)-3H-indole is a synthetic organic compound characterized by the presence of a trifluoromethanesulfonyl group attached to an indole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The nitration process can be carried out by adding 2,3,3-trimethylindole to concentrated sulfuric acid and cooling the mixture to 0–5°C . The subsequent introduction of the trifluoromethanesulfonyl group can be achieved using reagents such as trifluoromethanesulfonic anhydride under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2,3,3-Trimethyl-5-(trifluoromethanesulfonyl)-3H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethanesulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include trifluoromethanesulfonic anhydride for sulfonylation, lithium aluminum hydride for reduction, and various oxidizing agents for oxidation reactions. The conditions for these reactions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
2,3,3-Trimethyl-5-(trifluoromethanesulfonyl)-3H-indole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,3,3-Trimethyl-5-(trifluoromethanesulfonyl)-3H-indole involves its interaction with molecular targets through its trifluoromethanesulfonyl group. This group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The pathways involved may include nucleophilic substitution and electrophilic addition reactions.
Comparison with Similar Compounds
Similar Compounds
2,3,3-Trimethyl-5-(trifluoromethyl)indole: Similar structure but with a trifluoromethyl group instead of a trifluoromethanesulfonyl group.
Trimethyl(trifluoromethyl)silane: Contains a trifluoromethyl group attached to a silicon atom.
Uniqueness
2,3,3-Trimethyl-5-(trifluoromethanesulfonyl)-3H-indole is unique due to the presence of the trifluoromethanesulfonyl group, which imparts distinct chemical properties such as increased reactivity and stability under certain conditions. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
88575-34-2 |
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Molecular Formula |
C12H12F3NO2S |
Molecular Weight |
291.29 g/mol |
IUPAC Name |
2,3,3-trimethyl-5-(trifluoromethylsulfonyl)indole |
InChI |
InChI=1S/C12H12F3NO2S/c1-7-11(2,3)9-6-8(4-5-10(9)16-7)19(17,18)12(13,14)15/h4-6H,1-3H3 |
InChI Key |
RUMXWTWAISURBD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C1(C)C)C=C(C=C2)S(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
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